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In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as

"privileged scaffolds"—structures that can bind to a variety of biological targets with high

affinity. The pyrazolopyridine core is a prominent member of this class.[1] As a bicyclic

heterocyclic aromatic compound, it consists of a fused pyrazole and pyridine ring. This

arrangement offers a unique combination of rigidity, hydrogen bonding capabilities, and sites

for chemical modification, making it a cornerstone in modern drug discovery.[1][2]

This guide focuses on a specific, highly functional isomer: 1H-Pyrazolo[4,3-c]pyridin-3-amine.

This compound serves not only as a valuable building block but also as the foundation for

numerous potent and selective therapeutic agents. Its structure is particularly adept at

mimicking the purine bases of DNA and RNA, allowing it to interact with a wide array of

enzymes and receptors. This guide will provide an in-depth analysis of its structure, synthesis,

and proven applications, offering field-proven insights for researchers and drug development

professionals.

PART 1: Core Molecular Structure and
Physicochemical Properties
The foundational step in leveraging any scaffold is a complete understanding of its intrinsic

properties. 1H-Pyrazolo[4,3-c]pyridin-3-amine is a structurally precise molecule whose

potential is encoded in its chemical and physical characteristics.
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The molecule features a pyridine ring fused to a pyrazole ring, with an amine group at the 3-

position. This specific arrangement of nitrogen atoms and the exocyclic amine group creates a

pattern of hydrogen bond donors and acceptors that is critical for its biological activity,

particularly in binding to the ATP pockets of kinases.[2]

Physicochemical Data Summary
A summary of the key computed and experimental properties for 1H-Pyrazolo[4,3-c]pyridin-3-
amine is presented below. These data are essential for experimental design, including

solubility testing, formulation, and computational modeling.

Property Value Source

IUPAC Name
1H-pyrazolo[4,3-c]pyridin-3-

amine
PubChem[3]

CAS Number 885271-06-7 PubChem[3]

Molecular Formula C₆H₆N₄ PubChem[3]

Molecular Weight 134.14 g/mol PubChem[3]

Canonical SMILES C1=CN=CC2=C1NN=C2N PubChem[3]

InChI Key
HOGPZNSRUUOAKE-

UHFFFAOYSA-N
PubChem[3]

Hydrogen Bond Donors 2 PubChem[3]

Hydrogen Bond Acceptors 3 PubChem[3]

Topological Polar Surface Area 67.6 Å² PubChem[3]

PART 2: Synthesis of the 1H-Pyrazolo[4,3-c]pyridine
Core
The utility of a scaffold is directly tied to the efficiency and versatility of its synthesis.

Methodologies that allow for the construction of the core and subsequent diversification are

paramount in drug discovery. A common and effective strategy involves the construction of the

pyridine ring onto a pre-existing, functionalized pyrazole.
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General Synthetic Workflow
A representative synthesis for a related pyrazolo[4,3-c]pyridine scaffold begins with a known

starting material like dimethyl acetonedicarboxylate.[4] The process involves the formation of a

dienamine intermediate, which then undergoes cyclization with an appropriate nitrogen-

containing species to form the final bicyclic system. This method is adaptable for creating

libraries of compounds for screening.[2][4]
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Caption: Generalized synthetic workflow for the pyrazolo[4,3-c]pyridine core.

Experimental Protocol: A Representative Synthesis
The following protocol is based on established methods for synthesizing substituted

pyrazolo[4,3-c]pyridines.[4]

Step 1: Synthesis of the Dienamine Intermediate.
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The starting material, dimethyl acetonedicarboxylate, is processed through a known two-

step procedure to yield the corresponding dienamine intermediate. This step is a standard

organic chemistry transformation and sets up the core structure for cyclization.

Step 2: Condensation and Cyclization.

The dienamine intermediate is dissolved in a suitable solvent, such as methanol.

The amine-containing reactant (e.g., an amine with a sulfonamide fragment or a simple

amine for the parent compound) is added to the solution.

The reaction mixture is heated to reflux for approximately 1-2 hours. The causality here is

that the heat provides the activation energy for the condensation reaction, where the

amine attacks the dienamine, followed by an intramolecular cyclization and aromatization

to form the stable bicyclic pyrazolopyridine ring system.

Upon completion, the reaction is cooled, and the product is isolated, typically through

filtration, as it often precipitates from the solution.

Step 3: Purification.

The crude product is purified using standard techniques such as recrystallization or

column chromatography to yield the final, high-purity 1H-Pyrazolo[4,3-c]pyridine

derivative. The choice of purification method is dictated by the physical properties of the

specific derivative being synthesized.

This self-validating protocol ensures high yields by driving the reaction to completion through

reflux and straightforward isolation of the stable, often crystalline, product.

PART 3: Applications in Medicinal Chemistry
The 1H-Pyrazolo[4,3-c]pyridine scaffold is a workhorse in medicinal chemistry, primarily due to

its proven success as a core for kinase inhibitors.[1] Kinases are critical enzymes that regulate

a vast number of cellular processes, and their dysregulation is a hallmark of many diseases,

especially cancer.

Kinase Inhibition
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The arrangement of hydrogen bond donors and acceptors in the 1H-Pyrazolo[4,3-c]pyridin-3-
amine core is perfectly suited to bind to the hinge region of the ATP-binding pocket of many

kinases.[2] This structural mimicry of the natural ATP substrate allows for the design of potent

and selective inhibitors. The versatility of the scaffold allows for "late-stage functionalization," a

powerful strategy where a common intermediate is systematically modified at various positions

to create a diverse library of compounds for screening against a panel of kinases.[1]

Carbonic Anhydrase Inhibition
Beyond kinases, derivatives of this scaffold have shown significant inhibitory activity against

carbonic anhydrases (CAs).[4][5] CAs are metalloenzymes that catalyze the hydration of

carbon dioxide and are involved in pH regulation and other physiological processes. Certain CA

isoforms are overexpressed in tumors, making them attractive anticancer targets.

A study on pyrazolo[4,3-c]pyridine sulfonamides demonstrated that these compounds act as

potent inhibitors of several human (h) CA isoforms, including the tumor-associated hCA IX and

XII.[4][5]

Other Therapeutic Areas
The broad utility of the scaffold is further highlighted by its exploration in other disease

contexts. Various derivatives have been investigated for a wide spectrum of pharmacological

activities, including:

Antitumor agents[6]

Anxiolytic agents[6]

Anti-inflammatory and antimicrobial agents[1][6]

PART 4: Mechanism of Action - A Case Study in
Carbonic Anhydrase Inhibition
To illustrate the scaffold's mechanism of action, we will examine its role in inhibiting carbonic

anhydrase, a well-documented example.

The Role of the Sulfonamide Moiety
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The primary mechanism of action for CA inhibitors involves a sulfonamide group (-SO₂NH₂)

appended to the core scaffold. This group coordinates directly to the zinc ion (Zn²⁺) located in

the enzyme's active site. The pyrazolo[4,3-c]pyridine portion of the molecule serves to orient

the sulfonamide for optimal binding and makes additional contacts with amino acid residues in

the active site, thereby enhancing both potency and selectivity.
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Caption: Binding mechanism of a pyrazolo[4,3-c]pyridine sulfonamide inhibitor.

Quantitative Inhibition Data
The inhibitory potency of these compounds is typically measured by their inhibition constant

(Kᵢ). Lower Kᵢ values indicate tighter binding and more potent inhibition. The table below,
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adapted from published data, showcases the activity of representative pyrazolo[4,3-c]pyridine

sulfonamides against key human CA isoforms.[4]

Compound hCA I (Kᵢ, nM) hCA II (Kᵢ, nM) hCA IX (Kᵢ, nM)
hCA XII (Kᵢ,
nM)

Acetazolamide

(Standard)
250 12.1 25.8 5.7

Compound 1f 38.4 9.8 105.6 453.4

Compound 1g 46.1 29.6 128.9 567.8

Compound 1h 79.3 68.4 98.5 345.2

Compound 1k 42.5 15.6 111.4 11.2

This data demonstrates that derivatives can be identified with potency comparable to or

exceeding the standard inhibitor, Acetazolamide, against specific isoforms (e.g., compound 1f

vs. hCA II).

Conclusion and Future Perspectives
1H-Pyrazolo[4,3-c]pyridin-3-amine and its derivatives represent a quintessential privileged

scaffold in medicinal chemistry. Its synthetic accessibility, coupled with a favorable arrangement

of functional groups for biological target interaction, has cemented its role in the development

of kinase and carbonic anhydrase inhibitors. The core structure provides a robust foundation

for generating large, diverse chemical libraries, which is essential for modern high-throughput

screening campaigns.

Future research will likely focus on expanding the therapeutic applications of this scaffold,

exploring new biological targets, and developing novel derivatives with improved

pharmacokinetic and pharmacodynamic profiles. The continued exploration of this versatile

core promises to yield new and effective treatments for a range of human diseases.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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